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Compound of Interest

Compound Name: 2-Bromo-6-propoxynaphthalene

CAS No.: 97476-14-7

Cat. No.: B1279862

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-6-propoxynaphthalene. Directed at researchers, scientists, and professionals in drug

development, this document summarizes predicted and analogous spectroscopic data, outlines

detailed experimental protocols for data acquisition, and presents a logical workflow for

spectroscopic analysis. While experimental data for 2-Bromo-6-propoxynaphthalene is not

readily available in the public domain, this guide leverages data from the closely related

analog, 2-Bromo-6-methoxynaphthalene, to provide a robust predictive analysis.

Predicted Spectroscopic Data of 2-Bromo-6-
propoxynaphthalene
The following tables summarize the predicted quantitative spectroscopic data for 2-Bromo-6-
propoxynaphthalene. These predictions are based on the known data of 2-Bromo-6-

methoxynaphthalene and established principles of spectroscopic interpretation.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-6-propoxynaphthalene
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-1 ~7.85 d ~8.8

H-3 ~7.55 dd ~8.8, 2.0

H-4 ~7.65 d ~8.8

H-5 ~7.15 d ~2.4

H-7 ~7.05 dd ~8.8, 2.4

H-8 ~7.90 s -

-OCH₂- ~4.00 t ~6.6

-CH₂- ~1.85 sextet ~7.4

-CH₃ ~1.05 t ~7.4

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-6-propoxynaphthalene
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 ~129.0

C-2 ~118.0

C-3 ~130.0

C-4 ~128.5

C-4a ~135.0

C-5 ~106.0

C-6 ~158.0

C-7 ~119.0

C-8 ~130.5

C-8a ~129.5

-OCH₂- ~70.0

-CH₂- ~22.5

-CH₃ ~10.5

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Main IR Absorption Bands for 2-Bromo-6-propoxynaphthalene
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch

~2850-2980 Medium-Strong Aliphatic C-H Stretch

~1600-1650 Strong Aromatic C=C Stretch

~1250-1300 Strong Aryl-O-C Asymmetric Stretch

~1030-1050 Medium Aryl-O-C Symmetric Stretch

~800-850 Strong C-H Out-of-plane Bending

~550-650 Medium C-Br Stretch

Predicted Mass Spectrometry (MS) Data
Table 4: Predicted m/z Peaks for 2-Bromo-6-propoxynaphthalene

m/z
Predicted Relative
Intensity (%)

Assignment

264/266 High
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br isotopes)

222/224 Medium [M - C₃H₆]⁺

183 Medium [M - Br - C₂H₅]⁺

127 High [Naphthyl]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

acquire the spectroscopic data for 2-Bromo-6-propoxynaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-propoxynaphthalene
in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)
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as an internal standard. The sample is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed.

A standard one-pulse sequence is used.

Key parameters: pulse width of 30°, spectral width of 16 ppm, acquisition time of 4

seconds, relaxation delay of 1 second, and 16 scans.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

Key parameters: pulse width of 30°, spectral width of 240 ppm, acquisition time of 1

second, relaxation delay of 2 seconds, and 1024 scans.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm for ¹H)

or the solvent peak (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly on the ATR crystal (e.g., diamond or germanium).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal

ATR accessory.

Data Acquisition:

A background spectrum of the clean ATR crystal is collected.

The sample is placed on the crystal, and pressure is applied to ensure good contact.

The sample spectrum is recorded.
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Key parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an

accumulation of 32 scans.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced via a direct insertion probe or after separation

by Gas Chromatography (GC-MS).

Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer.

Ionization: Electron Ionization (EI) is commonly used for this type of molecule.

Key parameters: electron energy of 70 eV.

Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range, typically from 50

to 500 amu.

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound like 2-Bromo-6-propoxynaphthalene.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-6-
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propoxynaphthalene-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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